molecular formula C6H12N2S2 B12805575 2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine CAS No. 1623-85-4

2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine

Katalognummer: B12805575
CAS-Nummer: 1623-85-4
Molekulargewicht: 176.3 g/mol
InChI-Schlüssel: HYOINPADVXWFGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine is a compound characterized by the presence of two aziridine rings and a dithio linkage Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine typically involves the reaction of 2-methylaziridine with sulfur-containing reagents. One common method is the reaction of 2-methylaziridine with carbon disulfide, followed by treatment with a base to form the dithio linkage. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the dithio linkage, forming thiols.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to ring-opening and the formation of more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine rings under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing compounds.

    Substitution: Various ring-opened products with functional groups introduced at the nitrogen or carbon atoms.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a crosslinking agent in the modification of biomolecules and polymers.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of coatings, adhesives, and other materials that benefit from its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine involves the high reactivity of the aziridine rings. The strain in the three-membered rings makes them susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various applications, such as crosslinking and functionalization of polymers. The dithio linkage also plays a role in the compound’s reactivity, particularly in redox reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylaziridine: A simpler aziridine compound with similar reactivity but lacking the dithio linkage.

    Tris(2-methyl-1-aziridinyl)phosphine oxide: Contains multiple aziridine rings and is used in similar applications, such as crosslinking and polymer modification.

    Aziridine-2-carboxylic acid derivatives: These compounds have similar ring strain and reactivity but differ in their functional groups and applications.

Uniqueness

2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine is unique due to the presence of both aziridine rings and a dithio linkage. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in both nucleophilic and redox reactions. These features make it a versatile compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

1623-85-4

Molekularformel

C6H12N2S2

Molekulargewicht

176.3 g/mol

IUPAC-Name

2-methyl-1-[(2-methylaziridin-1-yl)disulfanyl]aziridine

InChI

InChI=1S/C6H12N2S2/c1-5-3-7(5)9-10-8-4-6(8)2/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

HYOINPADVXWFGH-UHFFFAOYSA-N

Kanonische SMILES

CC1CN1SSN2CC2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.